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Compound of Interest

Compound Name:
2-((6-Chloropyrimidin-4-

yl)oxy)benzonitrile

CAS No.: 913846-53-4

Cat. No.: B1425453 Get Quote

CAS Registry Number: 913846-53-4 Common Identity: Azoxystrobin Pyrimidine Intermediate;

4-Chloro-6-(2-cyanophenoxy)pyrimidine.[1][2]

Executive Summary
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a critical electrophilic building block used

primarily in the synthesis of Strobilurin fungicides, most notably Azoxystrobin.[1] Structurally, it

consists of a pyrimidine core substituted at the 4-position with a 2-cyanophenoxy group and at

the 6-position with a reactive chlorine atom.[1]

For drug development and agrochemical professionals, this molecule represents a "pivot point"

in convergent synthesis. The remaining chlorine atom at the C6 position is highly susceptible to

a second Nucleophilic Aromatic Substitution (

), allowing for the modular attachment of diverse pharmacophores (e.g., amines, phenols, or
thiols) to generate libraries of bioactive pyrimidine ethers.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Specification

IUPAC Name 2-[(6-chloropyrimidin-4-yl)oxy]benzonitrile

Molecular Formula

Molecular Weight 231.64 g/mol

Appearance Off-white to pale yellow solid

Melting Point 98°C – 102°C

Solubility
Soluble in DMSO, DMF, Ethyl Acetate, DCM;

Insoluble in Water

Reactivity

High electrophilicity at C6 (Cl-C bond); Sensitive

to hydrolysis under strong basic conditions at

high temp.[1][2][3]

Storage
Inert atmosphere, 2-8°C (Hydrolysis risk over

time)

Synthesis Protocol: Coupling
The synthesis of CAS 913846-53-4 relies on a controlled Nucleophilic Aromatic Substitution (

) reaction between 4,6-dichloropyrimidine and 2-hydroxybenzonitrile (salicylonitrile).[1]

Rationale: 4,6-dichloropyrimidine is symmetric.[1] The first substitution breaks this symmetry.[1]

The reaction must be controlled (stoichiometry and temperature) to prevent the formation of the

bis-substituted byproduct (4,6-bis(2-cyanophenoxy)pyrimidine).[1]

Reagents & Materials
Substrate A: 4,6-Dichloropyrimidine (1.0 equiv)[1]

Nucleophile B: 2-Hydroxybenzonitrile (1.0 equiv)[1]

Base: Potassium Carbonate (

) (1.1 equiv) or DABCO (catalytic)[1]
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)[1]

Step-by-Step Methodology
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and

nitrogen inlet, dissolve 2-hydroxybenzonitrile (11.9 g, 100 mmol) in anhydrous DMF (100

mL).

Deprotonation: Add

(15.2 g, 110 mmol) in portions. Stir at room temperature for 30 minutes to generate the
phenoxide anion. Note: The solution will likely turn yellow.

Addition: Cool the mixture to 0–5°C using an ice bath. Add 4,6-dichloropyrimidine (14.9 g,

100 mmol) slowly to the reaction mixture.

Critical Control Point: Slow addition at low temperature favors mono-substitution over bis-

substitution.[1]

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to

60°C and monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction typically completes in

4–6 hours.[1]

Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous

stirring. The product should precipitate as a solid.[1]

Isolation: Filter the precipitate. Wash the filter cake with water (

mL) to remove residual DMF and inorganic salts.[1]

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture to yield the target

compound.

Target Yield: 85–92%.[1]
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The reaction proceeds via an addition-elimination mechanism (

).[1] The electron-deficient pyrimidine ring (activated by the two electronegative nitrogens and
chlorines) accepts the phenoxide nucleophile.[1]

Visualization: Synthesis Workflow
The following diagram illustrates the synthesis logic and the subsequent divergence point for

downstream applications.

Step 1: Reagents
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Figure 1: Reaction pathway for the synthesis of CAS 913846-53-4 via nucleophilic aromatic

substitution.

Applications: The Azoxystrobin Route
The primary industrial application of this intermediate is the synthesis of Azoxystrobin, a

systemic fungicide. However, the logic applies to medicinal chemistry where the "Right-Hand

Side" (RHS) phenol is replaced by various pharmacophores.[1]

The Convergent Synthesis
In the manufacture of Azoxystrobin, CAS 913846-53-4 is reacted with a second complex

phenol: Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.[1]

Visualization: Downstream Application
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Figure 2: Convergent synthesis of Azoxystrobin utilizing CAS 913846-53-4 as the electrophilic

scaffold.

Medicinal Chemistry Implications
While Azoxystrobin is an agrochemical, the pyrimidine ether scaffold is highly relevant in drug

discovery.

Kinase Inhibition: The chloropyrimidine core can be reacted with anilines to form structures

analogous to Pazopanib or Gefitinib (though those are quinazolines/pyrimidines with different

substitution patterns).[1]

Antivirals: DAPY (Diarylpyrimidine) NNRTIs (e.g., Etravirine) utilize a central pyrimidine ring.

[1] While DAPYs typically use -NH- linkers, ether-linked analogs are often explored in SAR

(Structure-Activity Relationship) studies to modulate solubility and metabolic stability.[1]

Safety & Handling Guidelines
Researchers must adhere to strict safety protocols when handling this compound, primarily due

to the nitrile functionality and the potential for hydrolysis to chloropyrimidines.
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Hazard Class Description Precaution

Acute Toxicity

Harmful if swallowed or

inhaled.[1] Nitriles can liberate

cyanide in vivo (though less

likely with stable benzonitriles).

[1]

Work in a fume hood. Do not

generate dust.[1]

Skin/Eye Irritant
Causes serious eye irritation

and skin sensitization.[1]

Wear nitrile gloves and safety

goggles.[1]

Reactivity

Reacts violently with strong

oxidizing agents.[1] Hydrolyzes

in strong acid/base.[1]

Store away from moisture and

oxidizers.[1]

Waste Disposal: All aqueous waste from the synthesis (containing DMF and inorganic salts)

must be treated as hazardous chemical waste.[1] Do not dispose of down the drain due to the

ecotoxicity of pyrimidine derivatives (highly toxic to aquatic life, consistent with fungicidal

activity).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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